molecular formula C16H13N3 B14707179 Isonicotinamidine, N-1-naphthyl- CAS No. 23565-16-4

Isonicotinamidine, N-1-naphthyl-

Cat. No.: B14707179
CAS No.: 23565-16-4
M. Wt: 247.29 g/mol
InChI Key: RVRVOANEKLRSNU-UHFFFAOYSA-N
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Description

Isonicotinamidine, N-1-naphthyl- is an organic compound with a complex structure that includes both isonicotinamidine and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonicotinamidine, N-1-naphthyl- can be synthesized through the reaction of 1-naphthylamine with isonicotinamidine. The reaction typically involves the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of isonicotinamidine, N-1-naphthyl- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Isonicotinamidine, N-1-naphthyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .

Mechanism of Action

The mechanism of action of isonicotinamidine, N-1-naphthyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinamidine, N-1-naphthyl- is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its individual components .

Properties

CAS No.

23565-16-4

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

N'-naphthalen-1-ylpyridine-4-carboximidamide

InChI

InChI=1S/C16H13N3/c17-16(13-8-10-18-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H2,17,19)

InChI Key

RVRVOANEKLRSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=NC=C3)N

Origin of Product

United States

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